molecular formula C22H24BrN5O2 B10879158 N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide

N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide

Cat. No.: B10879158
M. Wt: 470.4 g/mol
InChI Key: CZHQSJQCTNYSSJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus is synthesized through electrophilic substitution reactions due to its aromatic nature . The subsequent steps involve the introduction of the bromine atom, the pyrrolidinylmethyl group, and the dimethylaminobenzohydrazide moiety under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of N’~1~-[5-BROMO-2-OXO-1-(1-PYRROLIDINYLMETHYL)-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-4-(DIMETHYLAMINO)BENZOHYDRAZIDE lies in its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H24BrN5O2

Molecular Weight

470.4 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-4-(dimethylamino)benzamide

InChI

InChI=1S/C22H24BrN5O2/c1-26(2)17-8-5-15(6-9-17)21(29)25-24-20-18-13-16(23)7-10-19(18)28(22(20)30)14-27-11-3-4-12-27/h5-10,13,30H,3-4,11-12,14H2,1-2H3

InChI Key

CZHQSJQCTNYSSJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCC4)O

Origin of Product

United States

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